Cas no 490-23-3 (β-Tocotrienol)

β-Tocotrienol structure
Nombre del producto:β-Tocotrienol
Número CAS:490-23-3
MF:C28H42O2
Megavatios:410.631888866425
MDL:MFCD09264634
CID:330189
PubChem ID:329748120
β-Tocotrienol Propiedades químicas y físicas
Nombre e identificación
-
- 2H-1-Benzopyran-6-ol,3,4-dihydro-2,5,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyl-3,7,11-tridecatrien-1-yl]-,(2R)-
- D-β-Tocotrienol
- β-Tocotrienol
- TOCOTRIENOL, D-BETA-(P)
- TOCOTRIENOL, D-BETA-(P) PrintBack
- (2R)-2,5,8-Trimethyl-2-[(3E,7E)-4,8,12-trimethyl-3,7,11-tridecatr ien-1-yl]-6-chromanol
- (R)-β-Tocotrienol
- beta-tocotrienol
- epsilon-Tocopherol
- Tocotrienol, beta
- D-beta-Tocotrienol
- CHH810ZM8C
- epsilo
- D-beta- Tocotrienol
- 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,8-trimethyl-2-((3E,7E)-4,8,12-trimethyl-3,7,11-tridecatrienyl)-, (2R)-
- AKOS040744870
- CHEBI:33275
- 2H-1-benzopyran-6-ol, 3,4-dihydro-2,5,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyl-3,7,11-tridecatrienyl]-, (2R)-
- .EPSILON.-TOKOFEROL
- .epsilon.-Tocopherol
- a-tocotrienol
- MS-27089
- 2H-1-BENZOPYRAN-6-OL, 3,4-DIHYDRO-2,5,8-TRIMETHYL-2- ((3E,7E)-4,8,12-TRIMETHYL-3,7,11-TRIDECATRIEN-1-YL)-, (2R)-
- 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,8-trimethyl-2-(4,8,12-trimethyl-3,7,11-tridecatrienyl)-, [R-(E,E)]-
- 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyl-3,7,11-tridecatrienyl]-, (2R)- (9CI)
- LMPR02020055
- (2R)-2,5,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-yl]-3,4-dihydro-2H-chromen-6-ol
- BETA-TOCOTRIENOL [WHO-DD]
- (2R)-3,4-dihydro-2,5,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyl-3,7,11-tridecatrienyl]-2H-1-benzopyran-6-ol
- 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,8-trimethyl-2-((3E,7E)-4,8,12-trimethyl-3,7,11-tridecatrien-1-yl)-, (2R)-
- 490-23-3
- SCHEMBL16430159
- .BETA.-TOCOTRIENOL
- 2R,5,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-yl]-3,4-dihydro-2H-chromen-6-ol
- CS-0029986
- HY-108693
- [R-(E,E)]-3,4-Dihydro-2,5,8-trimethyl-2-(4,8,12-trimethyl-3,7,11-tridecatrienyl)-2H-1-benzopyran-6-ol
- UNII-CHH810ZM8C
- 2H-1-BENZOPYRAN-6-OL, 3,4-DIHYDRO-2,5,8-TRIMETHYL-2- ((3E,7E)-4,8,12-TRIMETHYL-3,7,11-TRIDECATRIENYL)-, (2R)-
- (2R)-2,5,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol
- 2H-1-BENZOPYRAN-6-OL, 3,4-DIHYDRO-2,5,8-TRIMETHYL-2-(4,8,12-TRIMETHYL-3,7,11-TRIDECATRIENYL)-, (R-(E,E))-
- Tocotrienol, 5,8-dimethyl
- EINECS 207-708-0
- J37.066E
- BIDD:PXR0058
- 6-Chromanol,2,5,8-trimethyl-2-(4,8,12-trimethyl-3,7,11-tridecatrienyl)- (8CI)
- SCHEMBL66599
- .BETA.-TOCOTRIENOL [MI]
- DTXSID50883401
- Q171542
- 2,5,8-Trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol
- beta-Tocotrienol, analytical standard
- D-.BETA.-TOCOTRIENOL
- epsilon-Tokoferol
- A934798
- 3,4-Dihydro-2,5,8-trimethyl-2-(4,8,12-trimethyl-trideca-3,7,11-trienyl)-2H-1-benzopyran-6-ol
- beta -Tocotrienol
- (-)-beta-Tocotrienol
- (2R)-3,4-Dihydro-2,5,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyl-3,7,11-tridecatrien-1-yl]-2H-1-benzopyran-6-ol
- G13555
- DB-246857
-
- MDL: MFCD09264634
- Renchi: 1S/C28H42O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)26(29)19-23(5)27(25)30-28/h11,13,15,19,29H,8-10,12,14,16-18H2,1-7H3/b21-13+,22-15+/t28-/m1/s1
- Clave inchi: FGYKUFVNYVMTAM-WAZJVIJMSA-N
- Sonrisas: O1C2C(C([H])([H])[H])=C([H])C(=C(C([H])([H])[H])C=2C([H])([H])C([H])([H])[C@@]1(C([H])([H])[H])C([H])([H])C([H])([H])/C(/[H])=C(\C([H])([H])[H])/C([H])([H])C([H])([H])/C(/[H])=C(\C([H])([H])[H])/C([H])([H])C([H])([H])/C(/[H])=C(\C([H])([H])[H])/C([H])([H])[H])O[H]
Atributos calculados
- Calidad precisa: 410.31800
- Masa isotópica única: 410.318480578 g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 30
- Cuenta de enlace giratorio: 9
- Complejidad: 625
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 2
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 29.5
- Peso molecular: 410.6
- Xlogp3: 8.9
Propiedades experimentales
- Color / forma: Oil
- Denso: 1.0±0.1 g/cm3
- Punto de fusión: No data available
- Punto de ebullición: 528.8±49.0 °C at 760 mmHg
- Punto de inflamación: 217.0±24.1 °C
- PSA: 29.46000
- Logp: 8.29210
- Presión de vapor: No data available
β-Tocotrienol Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303+H313+H333
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:2
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:−20°C
β-Tocotrienol PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
LKT Labs | T5609-10 mg |
β-Tocotrienol |
490-23-3 | ≥98% | 10mg |
$694.70 | 2023-07-11 | |
Cooke Chemical | M1805835-5mg |
D-β-Tocotrienol |
490-23-3 | 98% | 5mg |
RMB 4236.80 | 2025-02-21 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027116-5mg |
β-Tocotrienol |
490-23-3 | 98% | 5mg |
¥4028 | 2024-05-23 | |
Larodan | 60-1015-7-25mg |
beta-Tocotrienol |
490-23-3 | >98% | 25mg |
€1140.00 | 2025-03-07 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 05644-100MG |
β-Tocotrienol |
490-23-3 | 100mg |
¥33872.3 | 2025-01-16 | ||
MedChemExpress | HY-108693-10mg |
β-Tocotrienol |
490-23-3 | 10mg |
¥10000 | 2021-07-08 | ||
TRC | T526180-250mg |
β-Tocotrienol |
490-23-3 | 250mg |
$ 17000.00 | 2023-09-05 | ||
MedChemExpress | HY-108693-1mg |
β-Tocotrienol |
490-23-3 | 98.89% | 1mg |
¥1720 | 2024-04-18 | |
1PlusChem | 1P006WEW-25mg |
β-Tocotrienol |
490-23-3 | ≥98% | 25mg |
$775.00 | 2025-02-21 | |
ChromaDex Standards | ASB-00020326-005-5mg |
TOCOTRIENOL, D |
490-23-3 | % | 5mg |
$394.00 | 2023-10-25 |
β-Tocotrienol Literatura relevante
-
1. 679. Tocopherols. Part IV. Synthesis of 5-methyltocolD. McHale,P. Mamalis,S. Marcinkiewicz,J. Green J. Chem. Soc. 1959 3358
-
2. 680. Tocopherols. Part V. Structural studies on ?μ- and ζ-tocopherolJ. Green,D. McHale,S. Marcinkiewicz,P. Mamalis,P. R. Watt J. Chem. Soc. 1959 3362
-
3. Bond stabilisation in tocopherols. Part I. The Claisen rearrangement of allyl tocopheryl ethersJ. Green,S. Marcinkiewicz,D. McHale J. Chem. Soc. C 1966 1422
-
Marc Birringer,Karsten Siems,Alexander Maxones,Jan Frank,Stefan Lorkowski RSC Adv. 2018 8 4803
-
S. Marcinkiewicz,J. Green Analyst 1959 84 304
490-23-3 (β-Tocotrienol) Productos relacionados
- 25612-59-3(δ-Tocotrienol)
- 13027-26-4(δ-Tocopherol Acetate)
- 14101-61-2(γ-Tocotrienol)
- 1935582-74-3(2-ethyl-5-(2-methylpyrrolidin-2-yl)-1,3,4-oxadiazole)
- 2137917-21-4(3-(Azetidin-2-yl)prop-2-ynoic acid)
- 85711-14-4((R)-2-Amino-2-cyclohexylethanol hydrochloride)
- 2171984-34-0({2-3-(aminomethyl)phenyl-4,6-dimethylpiperidin-3-yl}methanamine)
- 2548991-95-1(5-[(4-methoxyphenyl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one)
- 5623-99-4(2-[4-(cyanomethyl)piperazin-1-yl]acetonitrile)
- 36214-36-5(2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione)
Proveedores recomendados
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:490-23-3)D-beta-Tocotrienol

Pureza:>98%
Cantidad:5mg,10mg ,20mg ,50mg ,100mg,or customized
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:490-23-3)β-Tocotrienol

Pureza:99%
Cantidad:5mg
Precio ($):472.0